molecular formula C18H20N2O4 B5568461 N-[(3-ethyl-5-isoxazolyl)methyl]-6-methoxy-N,3-dimethyl-1-benzofuran-2-carboxamide

N-[(3-ethyl-5-isoxazolyl)methyl]-6-methoxy-N,3-dimethyl-1-benzofuran-2-carboxamide

Cat. No.: B5568461
M. Wt: 328.4 g/mol
InChI Key: JTFKVDRENGPVHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3-ethyl-5-isoxazolyl)methyl]-6-methoxy-N,3-dimethyl-1-benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C18H20N2O4 and its molecular weight is 328.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 328.14230712 g/mol and the complexity rating of the compound is 447. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis

Research efforts have focused on synthesizing novel heterocyclic compounds due to their potential pharmacological activities. For instance, a study described the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds exhibited significant anti-inflammatory and analgesic properties, highlighting their potential as therapeutic agents (Abu‐Hashem et al., 2020).

Radiopharmaceuticals Development

Another study focused on the high-yield synthesis of benzamide derivatives for the preparation of radiopharmaceuticals, demonstrating the importance of such compounds in medical diagnostics and therapy (Bobeldijk et al., 1990).

Acetylcholinesterase Inhibitors

Compounds structurally related to N-[(3-ethyl-5-isoxazolyl)methyl]-6-methoxy-N,3-dimethyl-1-benzofuran-2-carboxamide have been evaluated as acetylcholinesterase inhibitors, showing potential for treating neurodegenerative diseases. A study synthesized and evaluated a benzisoxazole derivative as an in vivo radioligand for acetylcholinesterase, although it demonstrated limited specificity in brain imaging applications (Brown-Proctor et al., 1999).

Antimicrobial and Anti-inflammatory Agents

Research on benzofuro[3,2-e]isoxazolo[4,5-b]azepin-5(5aH)-ones derived from 3,5-dimethyl-4-nitroisoxazole showed significant antimicrobial, anti-inflammatory, and analgesic activities. These findings indicate the potential of such compounds in developing new therapeutic agents (Rajanarendar et al., 2013).

Alzheimer's Disease Treatment

A study on 5-aroylindolyl-substituted hydroxamic acids demonstrated potent inhibitory selectivity against histone deacetylase 6, a promising target for Alzheimer's disease treatment. The compounds were effective in ameliorating disease phenotypes in animal models, suggesting a potential pathway for treating this neurodegenerative condition (Lee et al., 2018).

Properties

IUPAC Name

N-[(3-ethyl-1,2-oxazol-5-yl)methyl]-6-methoxy-N,3-dimethyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-5-12-8-14(24-19-12)10-20(3)18(21)17-11(2)15-7-6-13(22-4)9-16(15)23-17/h6-9H,5,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTFKVDRENGPVHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1)CN(C)C(=O)C2=C(C3=C(O2)C=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.